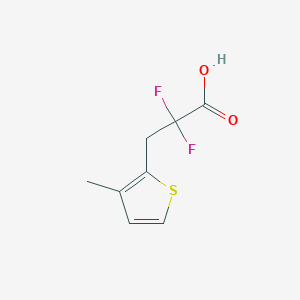
1-Cyclobutyl-3-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C₁₁H₁₁F₃O and a molecular weight of 216.2 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to a benzene ring, which is further substituted with a trifluoromethoxy group. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making it a valuable substituent in various chemical applications .
Méthodes De Préparation
The synthesis of 1-Cyclobutyl-3-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a cyclobutyl-substituted aryl halide with a trifluoromethoxy-substituted boronic acid or ester .
Analyse Des Réactions Chimiques
1-Cyclobutyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Applications De Recherche Scientifique
1-Cyclobutyl-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable probe in studying biological systems, including enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 1-Cyclobutyl-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s ability to interact with hydrophobic pockets in proteins and enzymes, leading to specific binding and modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Cyclobutyl-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound also contains a trifluoromethoxy group but differs in the presence of a bromine atom instead of a cyclobutyl group.
1-Cyclobutyl-4-(trifluoromethoxy)benzene: Similar to the target compound but with the trifluoromethoxy group positioned differently on the benzene ring.
1-Cyclobutyl-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the cyclobutyl and trifluoromethoxy groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H11F3O |
|---|---|
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
1-cyclobutyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)15-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2 |
Clé InChI |
ILPFDRRITJLGRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=CC(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13218543.png)

![3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13218553.png)
![2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13218557.png)



methanol](/img/structure/B13218578.png)

![{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218587.png)

![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218601.png)
![2-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13218615.png)
